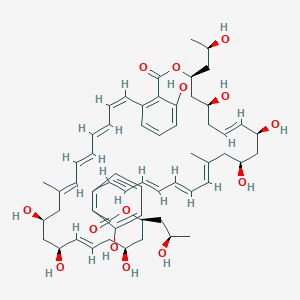
Marinomycin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Marinomycin C, also known as this compound, is a useful research compound. Its molecular formula is C58H76O14 and its molecular weight is 997.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Activity
One of the most notable applications of Marinomycin C is its antibacterial properties:
- Efficacy Against Resistant Strains : this compound has demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF), both classified as high-priority pathogens by the World Health Organization. Studies indicate that this compound has a minimum inhibitory concentration (MIC) of approximately 0.13 µM against these strains .
- Mechanism of Action : Unlike many conventional antibiotics that disrupt cell membranes, marinomycins appear to operate through a novel mechanism that does not involve membrane disruption, suggesting potential for reduced side effects and resistance development .
Anticancer Properties
This compound also exhibits significant anticancer activity:
- Selectivity Against Melanoma : Research has shown that this compound is particularly effective against melanoma cell lines, with an LC50 (lethal concentration for 50% of cells) as low as 5.0 nM for specific lines such as SK-MEL-5. This selectivity highlights its potential as a targeted cancer therapy .
- Broad Anticancer Activity : In addition to melanoma, marinomycins have been tested against various cancer cell lines in the National Cancer Institute's 60-cell line panel, demonstrating a range of cytotoxic effects .
Challenges and Solutions
Despite its promising applications, this compound faces challenges regarding stability and bioavailability:
- Photostability Issues : this compound shows significant degradation when exposed to light, which limits its practical use in clinical settings. For example, it has a half-life of only 95 seconds in sunlight .
- Innovative Solutions : Recent studies have explored packaging marinomycins in pollen or spore exines to enhance photostability, providing a potential avenue for improving the compound's stability during storage and administration .
Case Studies and Research Findings
Several studies have focused on the biosynthesis and heterologous expression of marinomycin compounds:
- Biosynthetic Gene Cluster Analysis : Research has identified the biosynthetic gene cluster responsible for marinomycin production in Marinispora CNQ-140. This cluster is challenging to express heterologously due to its size and GC content but offers opportunities for genetic manipulation to enhance production .
- Extraction Techniques : Innovative extraction methods using selective resins have been developed to isolate marinomycins from culture broths effectively. For instance, studies demonstrated that different resins could selectively extract marinomycin A with varying efficiencies, which is crucial for optimizing production processes .
Summary Table of Key Findings
| Application | Efficacy | MIC/LC50 | Notes |
|---|---|---|---|
| Antibacterial | MRSA, VREF | 0.13 µM | High-priority pathogens |
| Anticancer | Melanoma | 5.0 nM | Selective against specific cancer lines |
| Stability | Photodegradation | t1/2 = 95 s | Significant challenge; requires solutions |
| Biosynthesis | Heterologous expression | - | Gene cluster identified; genetic manipulation possible |
| Extraction | Selective resin extraction | - | Different resins show variable efficiencies |
Análisis De Reacciones Químicas
Photoisomerization from Marinomycin A
Marinomycin C is derived from marinomycin A through light-induced isomerization , a critical reaction enabling interconversion between structural analogs. Key findings include:
This reaction highlights the compound’s sensitivity to environmental factors, necessitating storage in dark conditions to preserve structural integrity.
Synthetic Strategies for this compound
The total synthesis of this compound involves convergent coupling approaches , with marinomycin A serving as the precursor. Key steps include:
Building Blocks
Coupling Methods
The stepwise Suzuki coupling proved optimal, involving:
-
Boronic Acid Dienyl Bromide (4) Preparation : From 5 , 6 , and 7 .
-
Dimerization/Cyclization : Under Pd catalysis, forming the macrodiolide core .
-
Global Desilylation : TBAF-mediated deprotection to yield marinomycin A, followed by light-induced isomerization to C .
Key Structural Reactivity
-
Conjugated Tetraene System : Facilitates [π2 + π2] cycloaddition under UV light, though not directly reported for this compound .
-
Lactone Rings : Susceptible to base-catalyzed hydrolysis, but stability enhanced by intramolecular hydrogen bonding .
Functional Implications
The isomerization and coupling reactions directly influence this compound’s bioactivity:
Propiedades
Fórmula molecular |
C58H76O14 |
|---|---|
Peso molecular |
997.2 g/mol |
Nombre IUPAC |
(4S,6S,8E,10S,12S,14E,16E,18E,20Z,30S,32S,34E,36S,38S,40E,42E,44E,46E)-6,10,12,26,32,36,38,52-octahydroxy-4,30-bis[(2R)-2-hydroxypropyl]-14,40-dimethyl-3,29-dioxatricyclo[46.4.0.022,27]dopentaconta-1(48),8,14,16,18,20,22(27),23,25,34,40,42,44,46,49,51-hexadecaene-2,28-dione |
InChI |
InChI=1S/C58H76O14/c1-39-19-11-7-5-9-13-21-43-23-15-29-53(67)55(43)57(69)72-52(34-42(4)60)38-48(64)28-18-26-46(62)36-50(66)32-40(2)20-12-8-6-10-14-22-44-24-16-30-54(68)56(44)58(70)71-51(33-41(3)59)37-47(63)27-17-25-45(61)35-49(65)31-39/h5-26,29-30,41-42,45-52,59-68H,27-28,31-38H2,1-4H3/b9-5+,10-6+,11-7+,12-8+,21-13-,22-14+,25-17+,26-18+,39-19+,40-20+/t41-,42-,45-,46-,47+,48+,49+,50+,51+,52+/m1/s1 |
Clave InChI |
GXBIDOSKEKEFEF-LBJGFFSDSA-N |
SMILES isomérico |
C/C/1=C\C=C\C=C\C=C\C2=C(C(=CC=C2)O)C(=O)O[C@H](C[C@H](C/C=C/[C@H](C[C@H](C/C(=C/C=C/C=C/C=C\C3=C(C(=CC=C3)O)C(=O)O[C@H](C[C@H](C/C=C/[C@H](C[C@H](C1)O)O)O)C[C@@H](C)O)/C)O)O)O)C[C@@H](C)O |
SMILES canónico |
CC1=CC=CC=CC=CC2=C(C(=CC=C2)O)C(=O)OC(CC(CC=CC(CC(CC(=CC=CC=CC=CC3=C(C(=CC=C3)O)C(=O)OC(CC(CC=CC(CC(C1)O)O)O)CC(C)O)C)O)O)O)CC(C)O |
Sinónimos |
marinomycin C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















